molecular formula C11H18O4 B13189784 Methyl 5-ethyl-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 5-ethyl-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13189784
M. Wt: 214.26 g/mol
InChI Key: ZYLZIJVGJCDJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-ethyl-2-methyl-1,6-dioxaspiro[25]octane-2-carboxylate is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a dioxaspiro ring system, which contributes to its distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethyl-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-ethyl-2-methyl-1,6-dioxaspiro[2.5]octane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified using standard techniques such as column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethyl-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various ester derivatives.

Scientific Research Applications

Methyl 5-ethyl-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-ethyl-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dioxaspiro ring system plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
  • Methyl 2-chloro-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
  • Methyl 1,6-dioxaspiro[2.5]octane-2-carboxylate

Uniqueness

Methyl 5-ethyl-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific substitution pattern on the spiro ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C11H18O4

Molecular Weight

214.26 g/mol

IUPAC Name

methyl 5-ethyl-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C11H18O4/c1-4-8-7-11(5-6-14-8)10(2,15-11)9(12)13-3/h8H,4-7H2,1-3H3

InChI Key

ZYLZIJVGJCDJTJ-UHFFFAOYSA-N

Canonical SMILES

CCC1CC2(CCO1)C(O2)(C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.